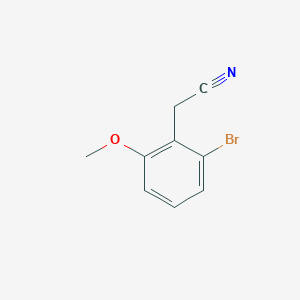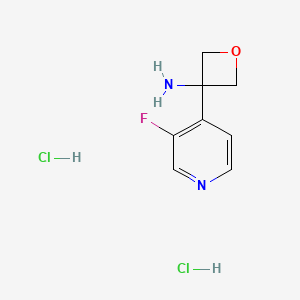
3-(3-Fluoropyridin-4-yl)oxetan-3-aminedihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-fluoropyridin-4-yl)oxetan-3-amine dihydrochloride is a chemical compound with the molecular formula C8H12Cl2N2O It is a derivative of oxetane and pyridine, featuring a fluorine atom on the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-fluoropyridin-4-yl)oxetan-3-amine dihydrochloride typically involves the following steps:
Formation of the Oxetane Ring: The oxetane ring can be synthesized through a cyclization reaction involving appropriate starting materials such as epoxides and amines.
Introduction of the Pyridine Ring: The pyridine ring is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods such as the Suzuki-Miyaura coupling.
Fluorination: The fluorine atom is introduced via electrophilic fluorination using reagents like Selectfluor.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the amine to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
3-(3-fluoropyridin-4-yl)oxetan-3-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The fluorine atom on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols are used under basic conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
科学的研究の応用
3-(3-fluoropyridin-4-yl)oxetan-3-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(3-fluoropyridin-4-yl)oxetan-3-amine dihydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzyme activity, depending on its structural features. The fluorine atom on the pyridine ring enhances its binding affinity to target proteins, while the oxetane ring provides stability and rigidity to the molecule.
類似化合物との比較
Similar Compounds
- 3-(pyridin-3-yl)oxetan-3-amine dihydrochloride
- 3-fluoropyridine
- 3-oxetanamine
Uniqueness
3-(3-fluoropyridin-4-yl)oxetan-3-amine dihydrochloride is unique due to the presence of both the fluorine atom and the oxetane ring. This combination imparts distinct chemical properties, such as increased stability and enhanced reactivity, making it a valuable compound for various research applications.
特性
分子式 |
C8H11Cl2FN2O |
|---|---|
分子量 |
241.09 g/mol |
IUPAC名 |
3-(3-fluoropyridin-4-yl)oxetan-3-amine;dihydrochloride |
InChI |
InChI=1S/C8H9FN2O.2ClH/c9-7-3-11-2-1-6(7)8(10)4-12-5-8;;/h1-3H,4-5,10H2;2*1H |
InChIキー |
MRZZJHFQOMDWHA-UHFFFAOYSA-N |
正規SMILES |
C1C(CO1)(C2=C(C=NC=C2)F)N.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




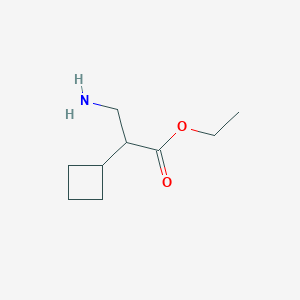
![5-Ethyl-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-thiazole](/img/structure/B13550102.png)
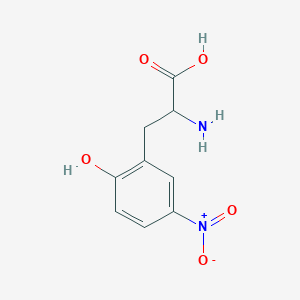
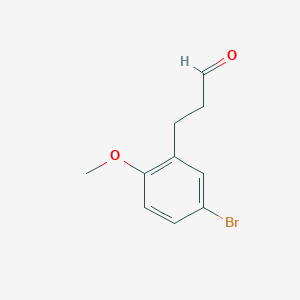
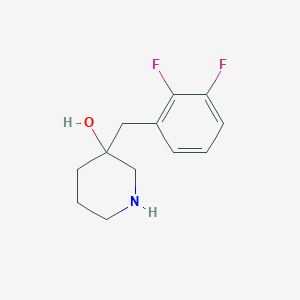
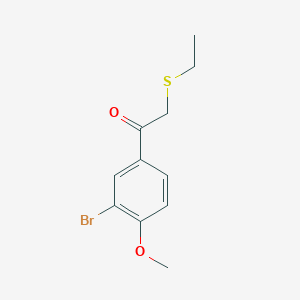

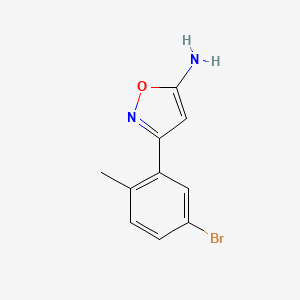
![1-[3-(Methylamino)pyrrolidin-1-yl]ethan-1-onedihydrochloride](/img/structure/B13550124.png)
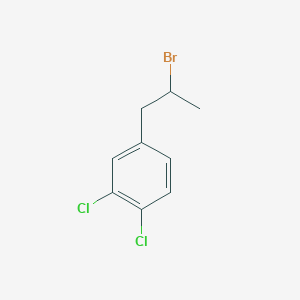
![Potassium trifluoro(5-oxaspiro[2.4]heptan-1-YL)borate](/img/structure/B13550135.png)
